molecular formula C21H15N3O3 B12396037 KAT8 inhibitor 34

KAT8 inhibitor 34

Cat. No.: B12396037
M. Wt: 357.4 g/mol
InChI Key: XZSXRFQYJMTUKM-AQTBWJFISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

MC4171 is synthesized through a multi-step process involving the formation of a pyrazole ring and subsequent functionalization. The key steps include:

    Formation of the pyrazole ring: This involves the reaction of a hydrazine derivative with a diketone to form the pyrazole core.

    Functionalization: The pyrazole core is then functionalized with various substituents to achieve the desired chemical structure.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of MC4171 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as recrystallization and chromatography to achieve a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions

MC4171 undergoes several types of chemical reactions, including:

    Oxidation: MC4171 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of MC4171 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

MC4171 has a wide range of scientific research applications, including:

Mechanism of Action

MC4171 exerts its effects by selectively inhibiting lysine acetyltransferase 8, an enzyme involved in the acetylation of histones. This inhibition leads to a reduction in the acetylation of histone H4 at lysine 16 (H4K16Ac), which is associated with the regulation of gene expression. By inhibiting lysine acetyltransferase 8, MC4171 disrupts the acetylation process, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Curcumin: A phenolic natural product that inhibits histone acetyltransferase p300/CREB.

    Acetaminophen: A cyclooxygenase inhibitor with weak anti-inflammatory activity.

    Anacardic Acid: An inhibitor of p300 and p300/CBP-associated factor histone acetyltransferases.

    NEO2734: A selective inhibitor of p300/CBP and BET bromodomains

Uniqueness of MC4171

MC4171 is unique due to its high selectivity for lysine acetyltransferase 8 and its ability to inhibit cancer cell proliferation without affecting non-transformed cells. This selectivity makes it a valuable tool for studying the role of lysine acetyltransferase 8 in cancer biology and for developing targeted cancer therapies .

Properties

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

4-[(4Z)-5-oxo-3-phenyl-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid

InChI

InChI=1S/C21H15N3O3/c25-20-18(13-16-7-4-12-22-16)19(14-5-2-1-3-6-14)23-24(20)17-10-8-15(9-11-17)21(26)27/h1-13,22H,(H,26,27)/b18-13-

InChI Key

XZSXRFQYJMTUKM-AQTBWJFISA-N

Isomeric SMILES

C1=CC=C(C=C1)C\2=NN(C(=O)/C2=C\C3=CC=CN3)C4=CC=C(C=C4)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C2=CC3=CC=CN3)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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